(2R)-2-cyclopentyl-2-hydroxyacetic acid
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Overview
Description
®-2-Cyclopentyl-2-hydroxyacetic acid is an organic compound characterized by a cyclopentyl group attached to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Cyclopentyl-2-hydroxyacetic acid typically involves the reaction of cyclopentanone with a suitable reducing agent to form the corresponding alcohol. This intermediate is then subjected to oxidation to yield the desired hydroxyacetic acid. Common reagents used in these reactions include sodium borohydride for reduction and chromium trioxide for oxidation.
Industrial Production Methods: In an industrial setting, the production of ®-2-Cyclopentyl-2-hydroxyacetic acid may involve more scalable methods such as catalytic hydrogenation and continuous flow oxidation processes. These methods ensure higher yields and purity of the final product.
Types of Reactions:
Oxidation: ®-2-Cyclopentyl-2-hydroxyacetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: ®-2-Cyclopentyl-2-hydroxyacetic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: In industrial applications, ®-2-Cyclopentyl-2-hydroxyacetic acid is used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Cyclopentyl-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
- Cyclopentylacetic acid
- Cyclopentanol
- Cyclopentanone
Comparison: ®-2-Cyclopentyl-2-hydroxyacetic acid is unique due to the presence of both a cyclopentyl group and a hydroxyacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
(2R)-2-cyclopentyl-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6(7(9)10)5-3-1-2-4-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZPPIIMQBJUHW-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174603-03-3 |
Source
|
Record name | (2R)-2-cyclopentyl-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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